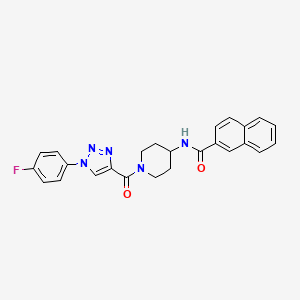

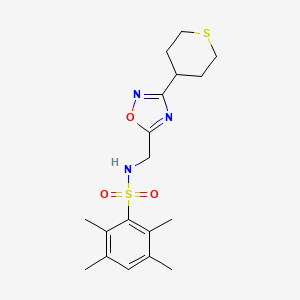

![molecular formula C25H23N7O B2817538 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1006000-75-4](/img/structure/B2817538.png)

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones . This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .Chemical Reactions Analysis

The heterocyclization was successfully and smoothly underwent to give pyrazole [3,4- d ]pyrimidine product in 37–91% yields .Scientific Research Applications

Synthesis and Characterization

- A study reported the efficient synthesis of a similar hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, characterized by various spectroscopic methods, indicating the compound's potential in biological applications (Noh, Kim, & Song, 2020).

Antimicrobial Activity

- Pyrazolo[3,4-d]pyrimidine derivatives, including a compound structurally related to the one , have demonstrated moderate to outstanding antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017).

Synthesis of Novel Derivatives

- Research has focused on the synthesis of novel compounds from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, hinting at the compound's versatility in creating various bioactive derivatives (Rahmouni et al., 2014).

Cytotoxicity Evaluation

- Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential applications in anticancer drug development (Alam et al., 2018).

Antimicrobial and Anticancer Agents

- New pyrazole derivatives with pyrazolo[3,4-d]pyrimidine structures have shown significant antimicrobial and anticancer activities, further emphasizing the compound's potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiviral Activity

- Some derivatives of the compound exhibited strong antiviral activity against herpes simplex virus, suggesting their potential use in antiviral therapies (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Antimicrobial Evaluation

- Benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety have been synthesized and shown significant inhibitory activity against various microbial strains (Azam, Dharanya, Mehta, & Sachdeva, 2013).

Radioprotective Activities

- Certain isomeric structural purine analogues possessing the pyrazolo[3,4-d]pyrimidine nucleus with amino acid moieties showed significant in vivo radioprotective activity (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).

Antitumor Evaluation

- New 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines synthesized from ethyl 5-amino-3-methyl-1-phenyl-1Hpyrazole- 4-carboxylate displayed potent antitumor activity, indicating the compound's relevance in cancer research (Abdellatif et al., 2014).

Anticancer Activity

- A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant anticancer activity, specifically against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Future Directions

The synthesized compounds can be considered as new candidates for further optimization as anticancer agents . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .

Properties

IUPAC Name |

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O/c1-3-20(18-10-6-4-7-11-18)25(33)29-22-14-17(2)30-32(22)24-21-15-28-31(23(21)26-16-27-24)19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJPBNOFPHWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)